molecular formula C11H16N2O3 B8012825 tert-butyl (3R)-3-cyano-4-oxopiperidine-1-carboxylate

tert-butyl (3R)-3-cyano-4-oxopiperidine-1-carboxylate

Cat. No.: B8012825
M. Wt: 224.26 g/mol
InChI Key: VPFTZTMJPFIRAN-QMMMGPOBSA-N
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Description

Tert-butyl (3R)-3-cyano-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl ester group, a cyano group, and a ketone functional group on a piperidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-cyano-4-oxopiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents such as sodium cyanide or potassium cyanide.

    Formation of the Ketone Group: The ketone group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more efficient and sustainable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-cyano-4-oxopiperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The cyano group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Sodium cyanide, potassium cyanide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (3R)-3-cyano-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-cyano-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as a nucleophile, participating in various biochemical reactions. The ketone group can undergo nucleophilic addition reactions, while the tert-butyl ester group can provide steric hindrance, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (3R)-3-cyano-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a ketone group.

    Tert-butyl (3R)-3-amino-4-oxopiperidine-1-carboxylate: Similar structure but with an amino group instead of a cyano group.

    Tert-butyl (3R)-3-cyano-4-oxopiperidine-1-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.

Uniqueness

Tert-butyl (3R)-3-cyano-4-oxopiperidine-1-carboxylate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the cyano group, ketone group, and tert-butyl ester group allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

tert-butyl (3R)-3-cyano-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-5-4-9(14)8(6-12)7-13/h8H,4-5,7H2,1-3H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFTZTMJPFIRAN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)[C@H](C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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